(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a phenylsulfonyl group and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a nitrile in the presence of a base. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate
Reduction: Reduction of the nitrile group to an amine using hydrogenation or metal hydrides
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Solvents: Acetone, dichloromethane
Major Products Formed
Oxidation products: Corresponding carboxylic acids or ketones
Reduction products: Primary amines
Substitution products: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis
Biology: Potential use in studying enzyme interactions
Medicine: Investigated for potential pharmacological properties
Industry: Used in the production of specialty chemicals
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. The phenylsulfonyl group can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile
- This compound
Uniqueness
The unique combination of the phenylsulfonyl and dimethylphenyl groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2,4-dimethylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-8-9-15(14(2)10-13)11-17(12-18)21(19,20)16-6-4-3-5-7-16/h3-11H,1-2H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRHQYXIHPSTK-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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